molecular formula C16H14N4O3 B15041731 2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide

2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B15041731
M. Wt: 310.31 g/mol
InChI Key: IUICUMOPZWCBCJ-RQZCQDPDSA-N
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Description

2-(5-Hydroxy-1H-pyrazol-3-YL)-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound that features both pyrazole and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-1H-pyrazol-3-YL)-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding carbonyl compounds, while substitution reactions could introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

2-(5-Hydroxy-1H-pyrazol-3-YL)-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Hydroxy-1H-pyrazol-3-YL)-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Hydroxy-1H-pyrazol-3-YL)-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide apart is its dual presence of both pyrazole and naphthalene rings, which confer unique electronic properties and potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

InChI

InChI=1S/C16H14N4O3/c21-14-6-5-10-3-1-2-4-12(10)13(14)9-17-19-15(22)7-11-8-16(23)20-18-11/h1-6,8-9,21H,7H2,(H,19,22)(H2,18,20,23)/b17-9+

InChI Key

IUICUMOPZWCBCJ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CC3=CC(=O)NN3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CC3=CC(=O)NN3)O

Origin of Product

United States

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